molecular formula C15H15Cl2NO2 B14512347 Naphthalen-2-yl bis(2-chloroethyl)carbamate CAS No. 62899-51-8

Naphthalen-2-yl bis(2-chloroethyl)carbamate

Cat. No.: B14512347
CAS No.: 62899-51-8
M. Wt: 312.2 g/mol
InChI Key: HXZUMTTWPLOMBB-UHFFFAOYSA-N
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Description

Naphthalen-2-yl bis(2-chloroethyl)carbamate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties . This compound is characterized by the presence of a naphthalene ring system fused with a bis(2-chloroethyl)carbamate moiety.

Preparation Methods

The synthesis of naphthalen-2-yl bis(2-chloroethyl)carbamate typically involves the reaction of naphthalene derivatives with chloroethyl carbamate under specific reaction conditions. The industrial production methods for this compound may involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, followed by subsequent chemical reactions to introduce the bis(2-chloroethyl)carbamate group .

Chemical Reactions Analysis

Naphthalen-2-yl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while substitution reactions may result in the replacement of the chloroethyl groups with other substituents .

Scientific Research Applications

Naphthalen-2-yl bis(2-chloroethyl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other naphthalene derivatives. In biology and medicine, it is studied for its potential antimicrobial, antioxidant, and cytotoxic properties.

Mechanism of Action

The mechanism of action of naphthalen-2-yl bis(2-chloroethyl)carbamate involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)carbamate moiety is known to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through the modulation of cellular signaling pathways and the induction of oxidative stress .

Comparison with Similar Compounds

Naphthalen-2-yl bis(2-chloroethyl)carbamate can be compared with other similar compounds, such as naphthalene derivatives with different functional groups. Some similar compounds include naphthalene-2-carboxylic acid, naphthalene-2-sulfonic acid, and naphthalene-2-amine. These compounds share the naphthalene ring system but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its bis(2-chloroethyl)carbamate moiety, which imparts specific chemical and biological properties .

Properties

CAS No.

62899-51-8

Molecular Formula

C15H15Cl2NO2

Molecular Weight

312.2 g/mol

IUPAC Name

naphthalen-2-yl N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C15H15Cl2NO2/c16-7-9-18(10-8-17)15(19)20-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

InChI Key

HXZUMTTWPLOMBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)N(CCCl)CCCl

Origin of Product

United States

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